tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like tert-butyl bromoacetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study the biological activity of indole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: This compound has a similar structure but lacks the bromine and isopropyl substituents, which may affect its biological activity and chemical reactivity.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H29BrN2O2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromo-3-propan-2-yl-1H-indol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29BrN2O2/c1-13(2)18-16-12-15(6-7-17(16)23-19(18)22)14-8-10-24(11-9-14)20(25)26-21(3,4)5/h6-7,12-14,23H,8-11H2,1-5H3 |
InChI Key |
YRHLNCNBWPTVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NC2=C1C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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